Home > Products > Screening Compounds P12410 > 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE -

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE

Catalog Number: EVT-4811047
CAS Number:
Molecular Formula: C17H23BrN6O3
Molecular Weight: 439.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide []

  • Compound Description: This compound features a pyrazoline ring substituted with a 4-methylphenyl group at the 5-position, similar to the 4-bromo-3-methyl-1H-pyrazole moiety in the target compound. Additionally, it contains an imidazole-1-carboxamide group linked to the pyrazoline through a methylene bridge, drawing parallels to the propanamide linkage in the target structure. []
  • Relevance: The presence of the substituted pyrazoline ring and the amide linkage makes this compound structurally related to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

2. 5-{[5-(4-Chloro­phen­yl)-3-methyl-1H-pyrazol-1-yl]meth­yl}-1,3,4-oxa­diazole-2(3H)-thione []

  • Compound Description: This compound comprises a 5-(4-chlorophenyl)-3-methyl-1H-pyrazole unit connected to a 1,3,4-oxadiazole-2(3H)-thione moiety via a methylene bridge. This structure shares the core 3-methyl-1H-pyrazole motif with the target compound, though the substituents and linking groups differ. []
  • Relevance: The shared 3-methyl-1H-pyrazole scaffold, despite differences in the substituents and connecting groups, establishes a structural connection to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

3. 3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione []

  • Compound Description: This structure contains a 5-(4-chlorophenyl)-3-methyl-1H-pyrazole moiety linked through a methylene bridge to a 4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione group. Similar to the target compound, this compound exhibits a substituted 3-methyl-1H-pyrazole unit. []
  • Relevance: The shared presence of the substituted 3-methyl-1H-pyrazole ring system, despite variations in the other substituents and connecting groups, highlights a structural resemblance to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

4. 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide []

  • Compound Description: This compound features a 5-(4-chlorophenyl)-3-methyl-1H-pyrazole unit directly linked to a benzenesulfonamide moiety. This structure shares the central 3-methyl-1H-pyrazole core with the target compound, although the substituents and linking groups differ. []
  • Relevance: The presence of the 3-methyl-1H-pyrazole scaffold in both compounds, despite differences in the other substituents and linking groups, suggests a structural relationship to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

5. N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

  • Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist. It exhibits a substituted pyrazole ring system similar to the target compound, although with different substituents and a pyridazine ring linked to the pyrazole. []
  • Relevance: The presence of a substituted pyrazole ring, despite the variations in the other substituents and the presence of a pyridazine ring, in SAR216471 highlights a structural similarity to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

6. 4-(3,4-Diacetyl-5-methyl-1H-pyrazol-1-yl)benzenesulfonamide []

  • Compound Description: This compound features a 3,4-diacetyl-5-methyl-1H-pyrazole unit connected to a benzenesulfonamide moiety. This structure shares the core pyrazole ring and the benzenesulfonamide group with the target compound, although the substitution patterns differ. []
  • Relevance: The common presence of a pyrazole ring and a benzenesulfonamide group, despite different substitution patterns, indicates a structural relationship to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

7. 4-[5-(4-methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide []

  • Compound Description: This compound includes a 5-(4-methylphenyl)-3- (trifluoromethyl)-1H-pyrazole unit directly linked to a benzenesulfonamide group. Similar to the target compound, it contains a substituted pyrazole ring and a benzenesulfonamide moiety. []
  • Relevance: The shared presence of a substituted pyrazole ring and a benzenesulfonamide group makes this compound structurally related to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide, even though the specific substituents differ. []

8. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

  • Compound Description: Hu7691 is a selective AKT inhibitor with a substituted pyrazole ring linked to a benzamide moiety. It shares the pyrazole ring system with the target compound, although with different substituents and linking groups. [, ]
  • Relevance: The presence of a substituted pyrazole ring in both compounds, although with variations in the specific substituents and linking groups, demonstrates a structural connection to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. [, ]

9. 2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile []

  • Compound Description: This compound contains a 5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl group, similar to the 4-bromo-3-methyl-1H-pyrazol-1-yl moiety in the target compound. It also features a malononitrile group, suggesting potential for similar reactivity. []
  • Relevance: The presence of the substituted pyrazole ring and the potential for similar reactivity due to the malononitrile group makes this compound structurally related to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

10. Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-tri­methoxy­phenyl­methane []

  • Compound Description: This compound features two units of the 5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl group, closely resembling the 4-bromo-3-methyl-1H-pyrazol-1-yl moiety in the target compound. The presence of two pyrazole units suggests potential for diverse interactions compared to the target compound. []
  • Relevance: The shared presence of the substituted pyrazole rings, despite the presence of two such units in this compound, indicates a structural connection to 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide. []

Properties

Product Name

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]propanamide

Molecular Formula

C17H23BrN6O3

Molecular Weight

439.3 g/mol

InChI

InChI=1S/C17H23BrN6O3/c1-3-24-16(17(26)22-6-8-27-9-7-22)14(10-19-24)20-15(25)4-5-23-11-13(18)12(2)21-23/h10-11H,3-9H2,1-2H3,(H,20,25)

InChI Key

GBPFXKMYNIZUIX-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)C)Br)C(=O)N3CCOCC3

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)CCN2C=C(C(=N2)C)Br)C(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.